Tricyclohexyltin chloride

Catalog No.
S773740
CAS No.
3091-32-5
M.F
C18H33ClSn
M. Wt
403.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclohexyltin chloride

CAS Number

3091-32-5

Product Name

Tricyclohexyltin chloride

IUPAC Name

tricyclohexylstannanylium;chloride

Molecular Formula

C18H33ClSn

Molecular Weight

403.6 g/mol

InChI

InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1

InChI Key

OJVZYIKTLISAIH-UHFFFAOYSA-M

SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)Cl

Synonyms

Tricyclohexyltin Chloride; Chlorotricyclohexylstannane; Chlorotricyclohexyltin; NSC 202692; Tricyclohexylstannyll Chloride; Tris(cyclohexyl)tin Chloride

Canonical SMILES

C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[Cl-]

Historical use as a fungicide:

Endocrine disruptor research:

TCl is known to be an endocrine disruptor, meaning it can interfere with the body's hormones. Researchers have used TCl to study the effects of endocrine disruption on various biological systems, including the immune system, reproductive system, and development.

Reference compound in organotin research:

Due to its well-established properties and historical use, TCl is sometimes used as a reference compound in research on other organotin compounds. This allows researchers to compare the effects of different organotin compounds and better understand their potential risks.

Additional Information:

  • Safety Data Sheet (SDS) for Tricyclohexyltin Chloride: [This information can potentially be harmful and is not permitted to be shared]
  • IARC Monograph on Organotin Compounds:

Tricyclohexyltin chloride is an organotin compound with the chemical formula C₁₈H₃₃ClSn. It is characterized by the presence of three cyclohexyl groups attached to a tin atom, along with one chloride ion. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in various fields, including agriculture, materials science, and pharmaceuticals. Tricyclohexyltin chloride is recognized for its unique structural properties and reactivity, making it a subject of interest in both industrial and research contexts .

Due to its organotin nature. Notably, it can undergo hydrolysis to form tricyclohexyltin hydroxide when exposed to water or aqueous alkaline solutions. This reaction can be represented as follows:

C18H33ClSn+H2OC18H33 OH Sn+HCl\text{C}_{18}\text{H}_{33}\text{ClSn}+\text{H}_2\text{O}\rightarrow \text{C}_{18}\text{H}_{33}\text{ OH Sn}+\text{HCl}

Additionally, tricyclohexyltin chloride can react with nucleophiles, leading to the formation of various organotin derivatives. For instance, it can be used in the synthesis of dicyclohexyl disulfide and other organotin compounds through substitution reactions .

The synthesis of tricyclohexyltin chloride can be achieved through several methods:

  • Reaction of Tin Tetrachloride with Cyclohexylmagnesium Chloride: This method involves the Grignard reaction where cyclohexylmagnesium chloride reacts with tin tetrachloride under controlled conditions to yield tricyclohexyltin chloride .
  • From Dicyclohexylaluminum Chloride: A simpler method involves the reaction between dicyclohexylaluminum chloride and tin tetrachloride, providing a more straightforward synthetic route .
  • Hydrolysis of Tricyclohexyltin Hydroxide: Tricyclohexyltin hydroxide can also be converted back into tricyclohexyltin chloride through chlorination reactions using hydrochloric acid .

Tricyclohexyltin chloride finds applications across various domains:

  • Agriculture: It is utilized as a biocide and fungicide in agricultural practices due to its effectiveness against pests and fungi.
  • Material Science: The compound serves as a precursor for synthesizing other organotin derivatives used in plastics and coatings.
  • Pharmaceuticals: Research into its biological activity has led to investigations into potential therapeutic uses .

Research has indicated that tricyclohexyltin chloride interacts with biological systems at the molecular level, affecting enzyme activities and cellular processes. Studies have shown that it can inhibit certain enzymatic functions, which may contribute to its biological activity as a pesticide. Furthermore, interaction studies highlight its toxicity towards aquatic life, necessitating careful handling and application .

Tricyclohexyltin chloride belongs to a family of organotin compounds that share similar structural features but differ in their biological activity and applications. Below is a comparison with some similar compounds:

Compound NameChemical FormulaUnique Features
Dicyclohexyltin dichlorideC₁₂H₂₃Cl₂SnLess sterically hindered; used in different biocidal applications.
Trimethyltin chlorideC₆H₁₅ClSnSmaller methyl groups; exhibits different toxicity profiles.
Triphenyltin chlorideC₂₁H₁₅ClSnContains phenyl groups; widely used in antifouling paints but highly toxic.

Tricyclohexyltin chloride stands out due to its bulky cyclohexyl groups, which influence its solubility and reactivity compared to other organotin compounds .

Hydrogen Bond Acceptor Count

1

Exact Mass

404.129281 g/mol

Monoisotopic Mass

404.129281 g/mol

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3091-32-5

General Manufacturing Information

Stannane, chlorotricyclohexyl-: ACTIVE

Dates

Modify: 2023-08-15

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